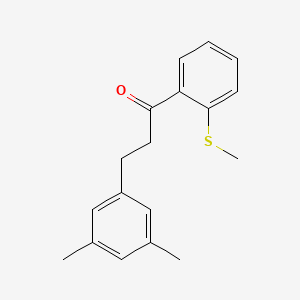

3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a thiomethyl group attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the reaction of 3,5-dimethylphenyl derivatives with thiomethylating agents under controlled conditions. One common method involves the use of 3,5-dimethylphenyl bromide and thiomethylating agents such as sodium thiomethoxide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive thiomethyl group can participate in various chemical reactions, including:

- Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Electrophilic Substitution: The aromatic ring can undergo nitration or halogenation.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide (H2O2) | Sulfoxides, sulfones |

| Reduction | Sodium borohydride (NaBH4) | Alcohols |

| Electrophilic Substitution | Nitric acid (HNO3), Bromine (Br2) | Nitro derivatives, halogenated compounds |

Biology

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The presence of the thiomethyl group enhances its ability to penetrate biological membranes, facilitating interactions with intracellular targets.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound show significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.16 to 10 µM.

Medicine

In medicinal chemistry, ongoing research focuses on the pharmacological properties of this compound. It is being studied for its potential therapeutic applications in treating inflammatory disorders and pain management.

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dimethylphenyl isocyanate

- 3,5-Dimethylphenol

- N-(3,5-Dimethylphenyl)thiourea

Uniqueness

3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone is an organic compound that has attracted attention in various fields of research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiomethyl group attached to a propiophenone backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Initial studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may influence signaling pathways such as the WNT/β-catenin pathway, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colon cancer cells. The compound's effectiveness was measured using the MTT assay, revealing a dose-dependent inhibition of cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (Colon) | 0.74 ± 0.08 |

| A549 (Lung) | 19.49 ± 0.06 |

These findings highlight its potential as a therapeutic agent against specific types of cancer .

Hepatotoxicity Studies

In contrast to its anticancer properties, hepatotoxicity has been observed in related compounds within the same chemical class. For instance, analogues such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have shown significant liver damage in animal models, raising concerns about the safety profile of structurally similar compounds . Therefore, further investigations into the hepatotoxicity of this compound are warranted.

Case Studies

Several studies have explored the biological activity of this compound and its analogues:

- In Vitro Anticancer Studies : A study conducted on various cancer cell lines indicated that compounds with similar structures showed varying degrees of cytotoxicity. The results suggested that modifications in the phenyl ring significantly impact anticancer efficacy .

- Toxicological Assessments : Investigations into the toxicological effects revealed that certain structural modifications could lead to increased hepatotoxicity. For example, alterations in substituents on the phenyl ring were correlated with heightened liver enzyme levels in rat models .

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPZAPFDOGBLJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644888 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-41-1 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.